Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a seven-membered bicyclo[3.1.1]heptane scaffold with a nitrogen atom at position 6 (aza group) and a methyl ester at position 3. This structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry and organic synthesis. The compound’s molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol for the free base and 191.66 g/mol for its hydrochloride salt (CAS: 2306272-08-0) . It is often utilized as a building block for bioactive molecules due to its rigid bicyclic framework, which can mimic natural product scaffolds or enhance binding affinity in drug design.
Properties
IUPAC Name |
methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)5-2-6-4-7(3-5)9-6/h5-7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMXCHSYDZDOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Inspired by Cyclobutane-Functionalized Precursors
The structural similarity between 3-azabicyclo[3.1.1]heptanes and the target compound suggests that cyclobutane-derived intermediates serve as viable starting materials. In a landmark study, Lysenko et al. demonstrated the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives via a modified Strecker reaction (Scheme 1) . Their approach began with methyl 3-oxocyclobutane-3-carboxylate (6 ), which underwent diastereoselective Strecker reaction with benzylamine and trimethylsilyl cyanide (TMSCN) to yield α-aminonitrile 7 (64% yield, dr = 92:8 after purification) .
For Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate, repositioning the amino group to the 6-position would require strategic modification of the starting ketone. A plausible route involves substituting 6 with methyl 2-oxocyclobutane-1-carboxylate, enabling the Strecker reaction to introduce the amino group at the 6-position. Subsequent hydrolysis of the nitrile to an amide, followed by base-mediated cyclization (e.g., t-BuOK in THF), could yield the bicyclic imide core . Catalytic hydrogenolysis of the benzyl protecting group would then furnish the free amine, which could be methylated to install the ester moiety at position 3.
Cycloaddition Approaches for Bicyclic Framework Construction
Recent advances in cycloaddition chemistry offer alternative pathways. Zhu et al. reported a three-component reaction involving bicyclo[1.1.0]butanes, hydroxylamine, and polyformaldehyde to synthesize 2-oxa-3-azabicyclo[3.1.1]heptanes . While their method introduces an oxygen bridge, replacing hydroxylamine with a protected amine derivative could direct nitrogen incorporation at the 6-position. For example, using N-benzylhydroxylamine instead of hydroxylamine might yield a 3-aza-6-oxabicyclo[3.1.1]heptane intermediate, which could undergo oxidative cleavage and esterification to produce the target compound .
Key challenges include controlling regioselectivity and avoiding competing pathways. Computational studies suggest that the strain energy of bicyclo[1.1.0]butanes drives reactivity, favoring [2π+2σ] cycloadditions with amines . Optimizing reaction conditions (e.g., solvent polarity, temperature) could enhance selectivity for the desired 6-aza isomer.
Diastereoselective Cyclization of 1,3-Difunctionalized Cyclobutanes
The intramolecular cyclization of 1,3-dicarboxylic acid derivatives represents another promising route. Lysenko et al. achieved this through imide formation, where cyclobutane-derived amide 1 cyclized under basic conditions to form bicyclic imide 8 in 84% yield . Adapting this method, methyl 3-amino-6-carboxycyclobutane-1-carboxylate could undergo analogous cyclization. The stereochemical outcome would depend on the pre-organization of substituents: trans-disposed carboxylate and amino groups would favor chair-like transition states, ensuring high diastereoselectivity .
Table 1: Comparative Analysis of Cyclization Methods
Post-Cyclization Functionalization and Derivatization
Following bicyclic core formation, late-stage functionalization enables installation of the methyl ester. Lysenko’s hydrogenolysis of 8·HCl to 2·HCl (91% yield) demonstrates the feasibility of deprotecting amines under mild conditions . For the target compound, esterification of a carboxylic acid intermediate with methanol and H2SO4 would provide the methyl ester. Alternatively, Mitsunobu conditions (DEAD, PPh3) could mediate esterification of a hydroxylated precursor.
Challenges in Stereochemical Control and Scalability
The bridged bicyclo[3.1.1]heptane system imposes significant steric constraints, complicating stereochemical outcomes. In the Strecker reaction, thermodynamic control favors the trans-diastereomer due to reduced 1,3-diaxial interactions . Computational modeling (DFT) could predict favorable transition states for 6-aza isomer formation, guiding reagent selection. Scalability remains contingent on optimizing purification steps; for example, trituration with i-PrOH improved the diastereomeric ratio of 7 from 2:1 to 92:8 .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or other positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate has shown potential as a building block in drug design, particularly due to its structural similarity to known pharmacophores targeting various receptors:
- Neuropharmacology : The compound has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. For instance, derivatives of this compound have been evaluated for their ability to act as agonists or antagonists at nAChRs, showing promise in treating conditions like Parkinson's disease .
Biological Studies
Initial studies on the compound's interactions with biological systems indicate potential therapeutic effects:
- Pharmacological Characterization : Research has identified methyl 6-azabicyclo[3.1.1]heptane derivatives that demonstrate selective binding to nAChR subtypes, suggesting their utility in developing treatments for neurological disorders .
Synthetic Applications
In synthetic organic chemistry, this compound is utilized as a versatile intermediate for synthesizing complex organic molecules:
- Building Block for Peptides : Its unique bicyclic structure allows it to serve as a scaffold for designing peptidomimetics and other biologically active compounds .
Case Studies
Mechanism of Action
The mechanism by which Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The nitrogen atom within the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate, highlighting differences in substituents, functional groups, and properties:
Key Comparative Insights:
Positional Isomerism :
- Swapping the ester and aza group positions (e.g., Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate) alters electronic distribution and steric effects, impacting reactivity and binding interactions .
Ester Group Variation :
- Methyl esters (e.g., main compound) are smaller and more reactive toward hydrolysis than tert-butyl esters (e.g., tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate), which provide steric protection and stability under basic conditions .
Functional Group Diversity: Hydroxyl (tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate) and hydroxymethyl groups enable hydrogen bonding, enhancing solubility and enabling downstream derivatization .
Diaza vs. Monoaza Systems: Dual nitrogen atoms in 3,6-diazabicyclo derivatives (e.g., tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) introduce additional hydrogen-bonding sites, useful in ligand design .
Safety and Handling :
- The hydrochloride salt of the main compound (CAS: 2306272-08-0) carries hazard warnings (H302, H315, H319, H335), requiring precautions during handling . In contrast, tert-butyl analogs (e.g., ) may have distinct storage requirements (e.g., refrigeration) .
Biological Activity
Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound with significant potential in the field of medicinal chemistry, particularly concerning its biological activity. This article delves into the compound's mechanisms of action, biological interactions, and its potential applications in drug development.
Chemical Structure and Properties
This compound features a unique bicyclic structure that includes a nitrogen atom within the ring system, which is crucial for its biological activity. The molecular formula of this compound is with a molecular weight of approximately 183.24 g/mol. The presence of the carboxylate group enhances its reactivity and solubility in biological systems, making it an attractive candidate for further study .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission:
- Receptor Modulation : The nitrogen atom in the bicyclic structure allows for hydrogen bonding, which can modulate receptor activity, potentially impacting neurotransmitter systems .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, thereby altering metabolic pathways associated with neurological disorders .
Neurological Disorders
Research indicates that this compound shows promise as a lead compound in drug discovery targeting neurological conditions such as depression and anxiety disorders. Its structural similarities to known neurotransmitter modulators suggest it may mimic their action .
Antimicrobial Activity
In addition to its neurological applications, this compound has been explored for its antimicrobial properties. Studies have shown that derivatives of azabicyclo compounds exhibit activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Case Studies and Research Findings
Several studies have investigated the biological activity of methyl 6-azabicyclo[3.1.1]heptane derivatives:
Q & A
Q. What are the common synthetic routes for preparing methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate, and how do reaction conditions influence yield and stereochemistry?
The synthesis of bicyclic azabicyclo compounds often involves cyclization strategies. For example, tert-butyl-protected analogs (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate) are synthesized via intramolecular cyclization of amino esters under basic conditions . Methyl esters can be introduced via esterification of carboxylic acid intermediates using methanol and acid catalysts. Reaction temperature and solvent polarity significantly affect stereoselectivity, as observed in analogous bicyclic systems where low temperatures favor cis-isomer formation .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Characterization typically involves - and -NMR to confirm bicyclic ring geometry and ester functionality. For example, in related compounds like ethyl 3-azido-2-hydroxycyclopentanecarboxylate, NMR signals at δ 4.21 ppm (quartet) and δ 173.8 ppm (carbonyl) confirm ester groups . High-resolution mass spectrometry (HRMS) and HPLC (≥98% purity) are used to validate molecular weight and purity, as seen in CAS 1427359-44-1 analogs .
Advanced Research Questions
Q. What computational or experimental methods are used to analyze the conformational flexibility of this compound?
Density Functional Theory (DFT) calculations and X-ray crystallography are employed to study ring strain and substituent orientation. For instance, tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1427359-44-1) exhibits a puckered bicyclic structure with a 97° dihedral angle between nitrogen and carbonyl groups, influencing reactivity . Molecular dynamics simulations further predict solvation effects on conformational stability .
Q. How does this compound serve as a precursor in medicinal chemistry?
The compound’s rigid bicyclic scaffold is a privileged structure in drug design. For example, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one derivatives show promise as dopamine receptor modulators . Methyl esters are often hydrolyzed to carboxylic acids for further functionalization, such as coupling with pharmacophores via amide bonds .
Q. What are the key challenges in scaling up the synthesis of this compound, and how are they addressed?
Scale-up challenges include controlling exothermic cyclization steps and minimizing racemization. Catalytic hydrogenation (e.g., using Pd/C) is employed to reduce nitro or azide intermediates while preserving stereochemistry, as demonstrated in related azabicyclo systems . Process optimization (e.g., flow chemistry) improves yield reproducibility .
Data Contradiction and Analysis
Q. How do discrepancies in reported yields for azabicycloheptane derivatives arise, and how can they be resolved?
Yield variations often stem from differences in protecting group strategies or purification methods. For example, tert-butyl-protected intermediates (CAS 291775-53-6) show higher yields (≥85%) compared to benzyl analogs due to easier deprotection . Contradictions in stereochemical outcomes may arise from solvent polarity; polar aprotic solvents (e.g., DMF) favor trans-isomers, while non-polar solvents (e.g., toluene) favor cis-forms .
Q. What analytical techniques are critical for resolving structural ambiguities in azabicycloheptane derivatives?
Single-crystal X-ray diffraction is definitive for stereochemical assignment, as used for tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1427359-44-1) . Chiral HPLC and circular dichroism (CD) spectroscopy differentiate enantiomers in racemic mixtures .
Methodological Recommendations
Q. What strategies are recommended for optimizing the stability of this compound during storage?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent ester hydrolysis. Stabilization via lyophilization (for salts) or formulation with cyclodextrins is effective, as shown for hydrochloride salts of analogous compounds .
Q. How can researchers mitigate toxicity risks during handling?
Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Respiratory protection (NIOSH-approved N95 masks) is advised for airborne particulates . Waste disposal should follow EPA guidelines for azabicyclic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
